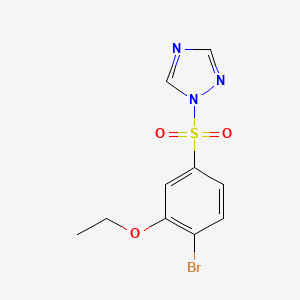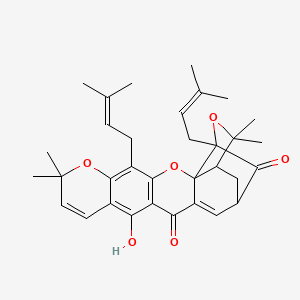
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo group, an ethoxy group, and a benzenesulfonyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Ethoxylation: The ethoxy group is introduced via nucleophilic substitution, often using an ethoxide ion as the nucleophile.
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.
Triazole Formation: The final step involves the formation of the triazole ring through a cyclization reaction, often using hydrazine derivatives and appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and sulfonyl groups can enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-bromo-3-methoxybenzenesulfonyl)-1H-1,2,4-triazole: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-chloro-3-ethoxybenzenesulfonyl)-1H-1,2,4-triazole: Similar structure with a chloro group instead of a bromo group.
1-(4-bromo-3-ethoxybenzenesulfonyl)-1H-1,2,3-triazole: Similar structure with a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
Uniqueness
The uniqueness of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromo group can enhance reactivity in substitution reactions, while the ethoxy and sulfonyl groups can influence solubility and binding interactions.
Propiedades
Fórmula molecular |
C10H10BrN3O3S |
|---|---|
Peso molecular |
332.172 |
Nombre IUPAC |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10BrN3O3S/c1-2-17-10-5-8(3-4-9(10)11)18(15,16)14-7-12-6-13-14/h3-7H,2H2,1H3 |
Clave InChI |
GTBPJOSBDMWKRZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




